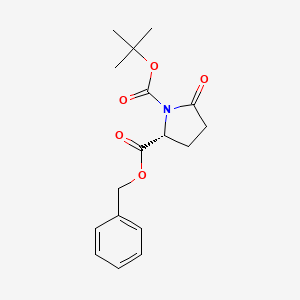
(R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“®-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate” is a chemical compound with the molecular formula C17H21NO5. It is a solid substance .
Molecular Structure Analysis
The InChI code for “®-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate” is 1S/C17H21NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 . This code provides a way to encode molecular information and to facilitate the search for such information in databases and on the web.Physical And Chemical Properties Analysis
“®-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate” is a solid substance . It should be stored in a sealed container in a dry environment at 2-8°C .Aplicaciones Científicas De Investigación
Supramolecular Arrangement Studies
(R)-2-Benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate and its analogs have been studied for their diverse supramolecular arrangements. These compounds, despite lacking a hydrogen bond donor and acceptor system, form fascinating supramolecular assemblies through weak interactions like C-H⋯O and C-H⋯π. Such studies offer insights into the structural behaviors of these compounds, highlighting their potential in materials science and molecular engineering (Samipillai et al., 2016).
Chiral Auxiliary Applications
These compounds are also used as chiral auxiliaries in organic synthesis. For instance, they've been used in the synthesis of different chiral compounds, such as dipeptide synthesis, demonstrating their versatility in stereoselective reactions (Studer et al., 1995).
Synthesis of Complex Molecules
Their application extends to the synthesis of complex molecules, such as pyrrolidine derivatives. These processes involve multiple steps and offer pathways for producing various pharmacologically relevant compounds (Honma et al., 1989).
Development of Catalytic Systems
This compound and related compounds have been explored in the development of catalytic systems, such as those used in asymmetric hydrogenation. These studies contribute to the field of catalysis, especially in creating enantioselective catalysts (Imamoto et al., 2012).
Radioligand Synthesis
In radiopharmacy, derivatives of this compound have been synthesized for use as radioligands. This highlights their potential in medical imaging and pharmaceutical research (Gao et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P280 (wear protective gloves/protective clothing/eye protection/face protection) and P261 (avoid breathing dust/fume/gas/mist/vapors/spray) .
Mecanismo De Acción
Target of Action
It’s worth noting that this compound is often used in the synthesis of peptides , suggesting that it may interact with various proteins or enzymes in the body.
Mode of Action
Boc-D-Pyr-OBzl is a carboxyl-protected amino acid . The Boc (tert-butoxycarbonyl) group is used to protect the amino group, and the benzyl ester (OBzl) is used to protect the carboxyl group . This protection allows the compound to undergo reactions without unwanted interference from these functional groups .
Pharmacokinetics
As a compound used in peptide synthesis, it’s likely that its bioavailability and pharmacokinetics would be influenced by factors such as its degree of protection, the presence of other compounds, and the specific conditions of the reaction .
Result of Action
The molecular and cellular effects of Boc-D-Pyr-OBzl’s action largely depend on the context in which it’s used. In peptide synthesis, for example, it can contribute to the formation of specific peptide sequences .
Action Environment
The action, efficacy, and stability of Boc-D-Pyr-OBzl can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other compounds can affect its reactivity and the success of the peptide synthesis .
Propiedades
IUPAC Name |
2-O-benzyl 1-O-tert-butyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-17(2,3)23-16(21)18-13(9-10-14(18)19)15(20)22-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3/t13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNBTMCEMLXYEM-CYBMUJFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H](CCC1=O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
400626-71-3 |
Source


|
| Record name | (R)-2-benzyl 1-tert-butyl 5-oxopyrrolidine-1,2-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-ethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2375548.png)








![Benzofuro[3,2-c]pyridine, 1,2,3,4-tetrahydro-](/img/structure/B2375563.png)
![N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2375566.png)

![4-(4-Methylpyrazol-1-yl)furo[3,2-c]pyridine](/img/structure/B2375568.png)